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Compound of Interest

1-Bromo-4,5-difluoro-2-
Compound Name:
methylbenzene

cat. No.: B1520593

An In-Depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene

This guide provides a comprehensive technical overview of 1-Bromo-4,5-difluoro-2-
methylbenzene, a key fluorinated aromatic building block. It is intended for researchers,
chemists, and professionals in drug development and materials science who require detailed
information on its chemical properties, synthesis, reactivity, and safe handling. This document
emphasizes the causal reasoning behind experimental methodologies and the strategic
importance of this intermediate in modern chemical synthesis.

Core Chemical Identity and Physicochemical
Properties

1-Bromo-4,5-difluoro-2-methylbenzene is a halogenated toluene derivative. Its unique
substitution pattern—a bromine atom ortho to the methyl group and two adjacent fluorine
atoms—imparts specific reactivity and properties that are highly valuable in organic synthesis.
The electron-withdrawing nature of the fluorine atoms and the steric influence of the methyl
group dictate the compound's behavior in various chemical transformations.

Key Identifiers and Molecular Data
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Parameter Value Source
Molecular Formula C7HsBrF2 [1112]
Molecular Weight 207.01 g/mol [1][2]
CAS Number 875664-38-3 [3]

1-bromo-4,5-difluoro-2-
IUPAC Name (3]
methylbenzene

Canonical SMILES CC1=C(C=C(C=C1F)F)Br N/A

Synthesis Strategy and Mechanistic Considerations

The synthesis of substituted aromatic compounds like 1-Bromo-4,5-difluoro-2-
methylbenzene often relies on electrophilic aromatic substitution or functional group
interconversion from a readily available precursor. A logical and common approach involves the
regioselective bromination of a corresponding difluorotoluene.

Proposed Synthetic Workflow: Electrophilic Bromination

The most direct route is the electrophilic bromination of 3,4-difluorotoluene. The directing
effects of the substituents are crucial for achieving the desired regioselectivity. The methyl
group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing
deactivators. The bromine will preferentially add to the position that is electronically activated
by the methyl group and least deactivated by the fluorine atoms, which is the C1 position.
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Step 1: Electrophilic Bromination Step 2: Work-up and Purification
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[Column Chromatography]
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Caption: Proposed workflow for the synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene.

Experimental Protocol: Detailed Methodology

e Reaction Setup: To a solution of 3,4-difluorotoluene (1.0 equiv) in a suitable solvent (e.g.,
dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic
amount of iron(lll) bromide (FeBrs).

e Bromination: Slowly add a solution of bromine (Brz, 1.05 equiv) in the same solvent to the
reaction mixture at 0 °C. The choice of a Lewis acid catalyst like FeBrs is critical as it
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polarizes the Br-Br bond, generating a potent electrophile ("Br*") required to overcome the
deactivating effect of the fluorine atoms.

o Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours.
Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)
to ensure complete consumption of the starting material.

e Work-up: Upon completion, cool the reaction mixture and slowly quench with a saturated
aqueous solution of sodium thiosulfate (Na=S203) to destroy excess bromine.

o Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the organic layer,
wash with brine, dry over anhydrous sodium sulfate (NazSOa4), and concentrate under
reduced pressure.

« Purification: Purify the resulting crude oil via flash column chromatography on silica gel to
yield the pure product.

Spectroscopic Characterization Profile

The structural identity and purity of 1-Bromo-4,5-difluoro-2-methylbenzene are confirmed
using standard spectroscopic techniques. The expected spectral data are summarized below.
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Technique Expected Characteristics

- A singlet for the methyl (CHs) protons (~2.3-2.5
m).- Two aromatic protons appearing as
14 NMR ppm) . p pp g
complex multiplets or doublets of doublets due

to H-F coupling, in the range of ~7.0-7.5 ppm.

- Approximately 7 distinct signals.- Carbon

atoms bonded to fluorine will show large C-F
13C NMR coupling constants (JCF).- The carbon attached

to bromine (C-Br) will appear around 110-120

ppm.

- Two distinct signals for the two non-equivalent
1°F NMR fluorine atoms, likely appearing as complex

multiplets due to F-F and F-H coupling.

- A characteristic isotopic pattern for the
M s (MS) molecular ion (M*) peak due to the presence of
ass Spec
P bromine (7°Br and &1Br in ~1:1 ratio), appearing

at m/z 206 and 208.

Reactivity and Applications in Drug Development

The utility of 1-Bromo-4,5-difluoro-2-methylbenzene as a synthetic intermediate stems from
the reactivity of its functional groups. It is a valuable building block for introducing a difluoro-
methylphenyl moiety into larger, more complex molecules.

Key Reactive Sites and Transformations

o Aryl Bromide: The C-Br bond is the primary site for cross-coupling reactions (e.g., Suzuki,
Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or
carbon-heteroatom bonds. This is fundamental for building the scaffolds of active
pharmaceutical ingredients (APIs).[4]

« Aromatic Ring: The fluorine atoms modify the electronic properties of the benzene ring,
making it more electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr)
under certain conditions.
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o Methyl Group: The benzylic methyl group can be oxidized to an aldehyde or carboxylic acid,
providing another handle for further molecular elaboration. A similar transformation is used to
synthesize 4-Bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene.[5]

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic
stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to
biological targets.[4][6] This makes fluorinated intermediates like 1-Bromo-4,5-difluoro-2-
methylbenzene highly sought after in medicinal chemistry.[4][6]
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Caption: Role of the subject compound as a versatile intermediate in API synthesis.

Safety, Handling, and Disposal

Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety.
The following guidelines are based on data for structurally similar chemicals.

Hazard Identification and Classification

Based on related compounds, 1-Bromo-4,5-difluoro-2-methylbenzene should be handled as
a substance with the following potential hazards:
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Hazard Class GHS Statement Precautionary Code
Skin Irritation Causes skin irritation H315
Eye Irritation Causes serious eye irritation H319
Respiratory Irritation May cause respiratory irritation ~ H335

o Harmful if swallowed, in
Acute Toxicity ] ] . H302, H312, H332
contact with skin, or if inhaled

(Hazard data is inferred from similar compounds like 1-Bromo-2,4-difluoro-5-methylbenzene
and 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene)[1][7]

Safe Handling and Emergency Protocols

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]

o Personal Protective Equipment (PPE):
o Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.[3][10]
o Eye Protection: Use safety glasses with side-shields or chemical goggles.[10]

o Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant suit
may be necessary.[8][10]

o First Aid Measures:

[¢]

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]

o

Skin Contact: Immediately wash off with soap and plenty of water.[3]

[e]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

o

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

e Spill & Disposal:
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o Spill: Absorb small spills with an inert material (e.g., sand or vermiculite). Prevent entry
into drains.[8]

o Disposal: Dispose of waste material in accordance with local, state, and federal
regulations. It should be treated as hazardous chemical waste.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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